1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol physical and chemical properties
1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol physical and chemical properties
An In-Depth Technical Guide to 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (CAS No. 122431-37-2), a pivotal heterocyclic building block in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development and agrochemistry, this document delves into the core physical and chemical properties, synthesis protocols, and critical applications of this versatile compound.
Introduction: A Privileged Scaffold in Chemical Design
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a fluorinated pyrazole derivative that has garnered significant attention as a high-value intermediate.[1] Its structure is unique, combining a pyrazole core—a motif present in numerous marketed drugs—with a hydroxyl group and a trifluoromethyl (CF₃) group.[2] This specific combination of functional groups bestows desirable properties upon molecules that incorporate this scaffold.
The trifluoromethyl group is particularly noteworthy. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability by blocking sites of oxidation, improve cell membrane permeability, and increase binding affinity to biological targets.[1][2] Consequently, this compound serves as a cornerstone for synthesizing a new generation of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][3]
Molecular Structure:
Caption: 2D Structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Physicochemical Properties
The compound's utility is fundamentally governed by its physical and chemical characteristics. These properties influence its reactivity, solubility, and handling requirements.
Physical Data Summary
The key physical properties are summarized in the table below for quick reference. The compound typically appears as a light yellow or white crystalline powder.
| Property | Value | Source(s) |
| CAS Number | 122431-37-2 | [4][5] |
| Molecular Formula | C₅H₅F₃N₂O | [4][5][6] |
| Molecular Weight | 166.10 g/mol | [4][6] |
| Appearance | Light yellow crystalline powder or needles | |
| Melting Point | 177-179 °C | [3][7] |
| Boiling Point | 106.4 °C at 760 mmHg (Predicted) | |
| Density | 1.423 g/cm³ | [8] |
| Vapor Pressure | 0.061 mmHg at 25°C | [8] |
| Storage Temperature | 2-8 °C, Sealed in dry conditions | [3][9] |
Crystal Structure
X-ray crystallography studies have confirmed the molecular structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. In its solid state, the molecules are linked by intermolecular O—H⋯N hydrogen bonds, forming chains that stabilize the crystal lattice.[10] The crystal system is monoclinic with the space group P 1 21/c 1.[4] This structural insight is crucial for understanding its solid-state behavior and for computational modeling in drug design.
Chemical Profile and Reactivity
The chemical behavior of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is characterized by the interplay of its pyrazole ring, the acidic hydroxyl group, and the robust trifluoromethyl substituent.
Tautomerism
A key feature of pyrazol-5-ols is their existence in tautomeric forms. 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can exist in equilibrium with its keto tautomer, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one. The IUPAC name, 2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one, reflects this keto form.[4] The equilibrium between these forms is influenced by the solvent, pH, and temperature, which is a critical consideration for reaction design.
Key Reactions
-
Acidity and Alkylation/Acylation: The hydroxyl group is acidic and can be deprotonated by a suitable base. The resulting alkoxide is a potent nucleophile, readily participating in O-alkylation and O-acylation reactions to generate ethers and esters, respectively. This is a common strategy for incorporating the pyrazole scaffold into larger molecules.
-
Electrophilic Substitution: The C4 position on the pyrazole ring is susceptible to electrophilic attack, allowing for the introduction of various functional groups through reactions such as halogenation, nitration, and formylation.
-
Oxidation and Reduction: The pyrazole ring is generally stable, but the hydroxyl group can be oxidized under specific conditions.[1] Conversely, reduction of the pyrazole ring can lead to pyrazoline derivatives.[1]
The trifluoromethyl group is highly stable and generally does not participate in reactions, which is a primary reason for its inclusion in drug candidates to block metabolic pathways.
Synthesis Protocol: A Validated Approach
The most common and efficient synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves the cyclocondensation reaction between an activated trifluoromethyl-β-ketoester and methylhydrazine.[11][12] This method provides high yields and excellent regioselectivity for the desired isomer over the 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol byproduct.[11][13]
Caption: General workflow for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Experimental Protocol: High-Selectivity Synthesis
This protocol is adapted from methodologies described in patent literature, which aim to maximize yield and isomeric purity.[11]
-
Reactor Setup: Charge a suitable glass reactor with ethyl 4,4,4-trifluoroacetoacetate (1.0 eq).
-
Heating: Heat the starting material to a reaction temperature of 85-95 °C with stirring.
-
Reagent Addition: Slowly add an aqueous solution of methylhydrazine (approx. 40% w/w, 1.1 eq) to the heated reactor over a period of 30 minutes to 2 hours. The controlled addition is crucial to manage the exothermic reaction and maintain a stable temperature.
-
Reaction: Once the addition is complete, stir the resulting mixture at 85-95 °C for an additional 2 to 5 hours to ensure the reaction goes to completion.
-
Work-up (Distillation): Add water to the reaction mixture. Distill off the ethanol byproduct and excess water at ambient pressure (approx. 95 °C) to aid in product crystallization.
-
Crystallization: Cool the remaining reaction mixture to approximately 10 °C to induce crystallization of the product.
-
Isolation: Collect the crystallized solid by filtration. Wash the filter cake thoroughly with cold water to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum at 50-60 °C until a constant weight is achieved. The final product purity can be assessed by ¹H-NMR or ¹⁹F-NMR.[11]
Causality Note: Maintaining the reaction temperature and controlling the addition rate of methylhydrazine are critical for achieving high selectivity (often >98:2) for the desired 5-ol isomer over its 3-ol counterpart.[11]
Applications in Research and Development
The unique structural attributes of this compound make it a valuable intermediate in two major industrial sectors.
Pharmaceutical Development
The pyrazole scaffold is a well-established pharmacophore. The addition of a CF₃ group enhances drug-like properties, making this intermediate a key component in the synthesis of novel therapeutics.[2]
-
Kinase Inhibitors: It is used in the development of inhibitors for enzymes like VEGFR-2, which are crucial targets in oncology and ophthalmology. A notable example is its use in the synthesis of Acrizanib, a VEGFR-2 inhibitor designed for treating neovascular age-related macular degeneration.[14]
-
Anti-Inflammatory and CNS Agents: Pyrazole derivatives have a long history as anti-inflammatory and analgesic drugs. This building block is utilized in research programs to develop new medicinal agents targeting inflammation and central nervous system disorders.[3]
Agrochemical Innovation
In agrochemical research, the compound is essential for producing next-generation crop protection agents.[1]
-
Herbicides: It is a critical intermediate for the synthesis of potent herbicides, such as Pyroxasulfone.[1][11]
-
Fungicides and Insecticides: The trifluoromethyl-pyrazole structure contributes to the creation of highly effective fungicides and insecticides with improved metabolic stability in the field.[1][3]
Safety, Handling, and Storage
Due to its biological activity, proper handling of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is imperative. The compound is classified as toxic if swallowed and causes skin, eye, and respiratory irritation.[4]
GHS Hazard Classification[5]
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.
Caption: Recommended safety and handling workflow for laboratory use.
Protocol for Safe Handling
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8][15] Ensure that an eyewash station and safety shower are readily accessible.[15]
-
Personal Protective Equipment (PPE):
-
Handling Practices: Avoid generating dust.[8] Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.[8]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated area designated for toxic chemicals.[8] Store away from strong oxidizing agents.
-
Spill Response: In case of a spill, evacuate the area. Avoid breathing dust. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[8] Do not let the chemical enter drains.[8]
References
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- 14. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
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